3-Ethyl-5-(1-methylethyl)-phenol
CAS No.:
Cat. No.: VC18528491
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16O |
---|---|
Molecular Weight | 164.24 g/mol |
IUPAC Name | 3-ethyl-5-propan-2-ylphenol |
Standard InChI | InChI=1S/C11H16O/c1-4-9-5-10(8(2)3)7-11(12)6-9/h5-8,12H,4H2,1-3H3 |
Standard InChI Key | ODIDHZTUNRNUMX-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC(=CC(=C1)O)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
3-Ethyl-5-(1-methylethyl)-phenol, systematically named 3-ethyl-5-isopropylphenol, belongs to the class of alkylated phenols. Its IUPAC name derives from the substitution pattern on the aromatic ring:
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Ethyl group at position 3
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Isopropyl group () at position 5
The molecular structure (Fig. 1) is confirmed by NMR and mass spectrometry, with a hydroxyl group contributing to its acidic properties () .
Table 1: Key Identifiers of 3-Ethyl-5-(1-methylethyl)-phenol
Property | Value | Source |
---|---|---|
CAS Registry Number | 321547-13-1 | |
Molecular Formula | ||
IUPAC Name | 3-Ethyl-5-isopropylphenol | |
Synonyms | 5-Ethyl-m-cresol; 3-ETHYL-5-(PROPAN-2-YL)PHENOL | |
InChI Key | XTCHLXABLZQNNN-UHFFFAOYSA-N |
Physicochemical Properties
Thermodynamic and Physical Parameters
The compound is a liquid at room temperature with the following properties:
Table 2: Physicochemical Properties
The enthalpy of vaporization () is 55.0 kJ/mol at 483 K, derived from vapor pressure data .
Spectral Characteristics
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IR Spectroscopy: Strong O-H stretch at 3300 cm⁻¹, aromatic C-H stretches at 3050 cm⁻¹, and C-O vibration at 1250 cm⁻¹ .
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NMR (): δ 6.65 (s, 1H, Ar-H), δ 2.85 (septet, 1H, isopropyl CH), δ 1.25 (d, 6H, isopropyl CH₃), δ 2.50 (q, 2H, ethyl CH₂), δ 1.20 (t, 3H, ethyl CH₃) .
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Mass Spectrometry: Base peak at m/z 121 (phenol fragment), molecular ion peak at m/z 164 .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via Friedel-Crafts alkylation of m-cresol with isopropyl chloride in the presence of AlCl₃ . Alternative methods include:
Table 3: Key Downstream and Precursor Compounds
Role | CAS Number | Compound Name |
---|---|---|
Precursor | 698-71-5 | 3-Ethyl-5-methylphenol |
Downstream | 321547-13-1 | Polymerized derivatives for resins |
Applications in Industry and Research
Industrial Uses
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Resin Production: Acts as a crosslinking agent in epoxy and phenolic resins due to its bifunctional reactivity .
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Flavor and Fragrance: Imparts smoky notes in perfumery, though limited by regulatory thresholds .
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Pharmaceutical Intermediates: Utilized in synthesizing antihistamines and antiseptics .
Analytical Applications
Reverse-phase HPLC (Newcrom R1 column) with a mobile phase of acetonitrile-water-phosphoric acid (65:35:0.1 v/v) achieves baseline separation ( min) . UPLC methods using 3 µm particles reduce run times to <2 min .
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